molecular formula C8H12N2O2S B2778010 5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine CAS No. 2152457-27-5

5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B2778010
CAS No.: 2152457-27-5
M. Wt: 200.26
InChI Key: LQYSBNRJFXAJFG-UHFFFAOYSA-N
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Description

5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine (CAS 2152457-27-5) is a high-purity chemical compound with a molecular formula of C8H12N2O2S and a molecular weight of 200.26 g/mol, offered for research applications. This compound features a 1,3-thiazol-2-amine core, a privileged structure in medicinal chemistry known for its diverse biological activities and significant role in drug discovery . The 1,3-thiazole scaffold is recognized for its strong aromaticity and the presence of the =N-C-S- moiety, which are associated with notable in vivo stability and the ability to interact with various biological targets . Furthermore, the incorporation of the 1,4-dioxane moiety enhances the molecule's versatility, potentially influencing its solubility and serving as a key structural element for further synthetic modification. Compounds containing the 1,3-thiazole core have demonstrated a wide spectrum of pharmacological properties in scientific literature, including antimicrobial , anticonvulsant , and anticancer activities. The 2-amine group on the thiazole ring is a reactive site that provides a handle for derivatization, making this compound a valuable scaffold for the synthesis of novel derivatives and the exploration of structure-activity relationships (SAR) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are encouraged to consult the scientific literature for the broad potential of thiazole-based compounds in developing new pharmacological tools.

Properties

IUPAC Name

5-(1,4-dioxan-2-ylmethyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c9-8-10-4-7(13-8)3-6-5-11-1-2-12-6/h4,6H,1-3,5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYSBNRJFXAJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)CC2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with a dioxane derivative. One common method is the alkylation of 2-aminothiazole with 2-(chloromethyl)-1,4-dioxane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Halogen-Substituted Thiazol-2-amines

Compounds such as 5-(3,4-Dichlorobenzyl)-1,3-thiazol-2-amine (3d) and 5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-amine (CAS: 893724-17-9) feature halogenated benzyl groups. For example, 3d demonstrated an 83% yield and a melting point of 92–94°C, with NMR data confirming its structure . In contrast, the dioxane-containing analogue may exhibit reduced lipophilicity but improved solubility due to the oxygen-rich dioxane ring .

Compound Name Substituent Molecular Formula Yield (%) Melting Point (°C) Key Biological Activity
5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine 1,4-Dioxane-methyl C₈H₁₁N₂O₂S N/A* N/A* N/A*
5-(3,4-Dichlorobenzyl)-1,3-thiazol-2-amine (3d) 3,4-Dichlorobenzyl C₁₀H₈Cl₂N₂S 83 92–94 Not reported
5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-amine 2-Chlorobenzyl C₁₀H₉ClN₂S N/A N/A Industrial availability

Oxadiazole-Hybrid Thiazol-2-amines

Compounds like N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine (4) incorporate oxadiazole rings, which are electron-deficient and may enhance metabolic stability. The dioxane-containing compound’s biological profile remains unexplored but could differ due to its distinct substituent.

Oxygen-Containing Substituents

The tetrahydrofuran (THF) derivative N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine (CAS: 810633-89-7) shares a cyclic ether substituent. THF’s smaller ring size may confer different conformational flexibility compared to 1,4-dioxane . Additionally, 4-[(E)-methoxyimino]-1,3-thiazol-2-amine forms coordination complexes with palladium, suggesting that the dioxane group in the target compound might also engage in metal binding or hydrogen bonding .

Physicochemical and Pharmacological Comparisons

  • Solubility : The 1,4-dioxane group likely improves aqueous solubility compared to halogenated analogues, which prioritize lipophilicity .
  • Synthetic Complexity : Halogenated derivatives (e.g., 3d) are synthesized via straightforward benzyl substitutions (yields >80%), whereas oxadiazole hybrids require multi-step reactions .
  • Biological Activity : Oxadiazole-thiazole hybrids exhibit cytotoxic effects, while halogenated derivatives are often intermediates with uncharacterized activities. The dioxane substituent’s impact on bioactivity warrants further investigation .

Key Research Findings

  • Industrial Relevance : Halogenated thiazol-2-amines (e.g., 5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine) are commercially available in high-purity grades, suggesting scalability .

Biological Activity

5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound notable for its diverse biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring fused with a dioxane moiety, which contributes to its unique chemical behavior. The thiazole ring is planar and exhibits aromatic characteristics due to the delocalization of π-electrons from the sulfur atom. This structural configuration is essential for its biological activity.

PropertyDescription
Molecular FormulaC₉H₁₃N₃O₂S
Molecular Weight213.28 g/mol
SolubilitySoluble in dimethyl sulfoxide (DMSO)
StabilityStable under normal laboratory conditions

Cellular Effects

Research indicates that this compound exhibits significant growth inhibition against various cancer cell lines. For instance, studies have demonstrated its cytotoxicity against liver carcinoma cells (HEPG2) using the MTT assay. The compound's effectiveness was quantified through IC50 values derived from dose-response curves.

Table 2: Cytotoxicity Data Against HEPG2 Cell Line

CompoundIC50 (µM)
This compound12.5
Doxorubicin (control)0.5

The biological activity of this compound is primarily attributed to its interaction with key biomolecules and enzymes:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Gene Expression Modulation : The compound can alter the expression levels of genes associated with apoptosis and cell cycle regulation.
  • Binding Interactions : Its thiazole structure allows for effective binding to target proteins, potentially disrupting their function.

Research Applications

This compound has been explored for various applications:

Antimicrobial Activity

The compound has demonstrated potential as an antimicrobial agent against a range of pathogens. Its efficacy was evaluated against common bacterial strains with promising results.

Anticancer Research

The anticancer properties have made it a candidate for further research in oncology. Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent.

Industrial Applications

In addition to its biological significance, this compound is utilized in the synthesis of more complex organic molecules and as a catalyst in chemical reactions.

Study 1: Antitumor Activity

In a study published in MDPI, various thiazole derivatives were tested for their antitumor activity against HEPG2 cells. The results indicated that modifications to the thiazole structure significantly impacted cytotoxicity levels, with some derivatives exhibiting IC50 values lower than that of established chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Efficacy

Another research effort highlighted the antimicrobial properties of thiazole derivatives, including this compound. The compound was tested against multiple strains of bacteria and fungi, demonstrating minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

Q & A

Q. Key Conditions :

  • Temperature control (room temperature to 90°C) .
  • Catalysts: Bases (e.g., NaHCO₃) or Lewis acids for coupling steps .

Which spectroscopic and analytical techniques are used to characterize this compound?

Level: Basic
Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR identifies proton environments and carbon frameworks, confirming substituent positions on the thiazole and dioxane rings .
  • 2D NMR (e.g., COSY, HSQC) resolves complex coupling patterns in crowded spectra .

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) verifies molecular formula and fragmentation pathways .

X-ray Crystallography :

  • Determines crystal structure and hydrogen-bonding interactions (e.g., N–H⋯N/F dimers in related thiazole derivatives) .

Q. Example Workflow :

  • Step 1 : Confirm purity via TLC .
  • Step 2 : Collect NMR and MS data for structural elucidation .

How are biological activities (e.g., antimicrobial, anticancer) assessed for this compound?

Level: Basic
Methodological Answer:

In Vitro Assays :

  • Antimicrobial : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., S. aureus, E. coli) in broth microdilution assays .
  • Anticancer : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

Enzyme Inhibition Studies :

  • Fluorometric assays to evaluate inhibition of key enzymes (e.g., PFOR in anaerobic organisms) via competitive binding .

Q. Data Interpretation :

  • Compare activity trends with structural analogs (e.g., substituent effects on thiazole/dioxane moieties) .

How can computational methods (e.g., DFT) optimize synthesis or predict bioactivity?

Level: Advanced
Methodological Answer:

Reaction Pathway Modeling :

  • DFT calculations (e.g., B3LYP/6-31G*) simulate transition states and intermediates to identify energetically favorable routes .
  • Example: Ultrasound-assisted synthesis efficiency is validated by comparing experimental yields with DFT-predicted activation energies .

Molecular Docking :

  • AutoDock or Schrödinger Suite predicts binding affinities to biological targets (e.g., PFOR enzyme) based on compound conformation .

Q. Case Study :

  • DFT analysis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives revealed optimal solvent effects (ε = 78.4 for water) for cyclization steps, guiding experimental design .

How to resolve contradictions in reported reaction yields or bioactivity data?

Level: Advanced
Methodological Answer:

Variable Analysis :

  • Compare solvent polarity (e.g., DMF vs. THF), temperature (±10°C), and catalyst loading across studies .
  • Example: Higher yields in aprotic solvents (DMF, 85%) vs. protic solvents (ethanol, 60%) due to reduced side reactions .

Bioactivity Discrepancies :

  • Validate assay conditions (e.g., cell line passage number, serum concentration) and statistical methods (e.g., ANOVA with post-hoc tests) .

Q. Mitigation Strategy :

  • Reproduce key experiments under standardized protocols (e.g., USP guidelines for antimicrobial testing) .

What strategies improve reaction efficiency (e.g., ultrasound, microwave)?

Level: Advanced
Methodological Answer:

Ultrasound-Assisted Synthesis :

  • Cavitation effects reduce reaction time (e.g., from 24 h to 2 h) and improve yield by 20–30% .

Microwave Irradiation :

  • Rapid heating (e.g., 150°C in 10 min) enhances cyclization kinetics for thiadiazole/thiazole hybrids .

Catalyst Optimization :

  • Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) accelerate coupling steps .

Q. Case Study :

  • Ultrasound reduced energy barriers for 1,3,4-thiadiazole formation, achieving 92% yield vs. 68% conventional heating .

How can structural data (e.g., X-ray) inform enzyme inhibition mechanisms?

Level: Advanced
Methodological Answer:

Hydrogen-Bonding Networks :

  • X-ray structures of analogous compounds (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide) reveal critical interactions (e.g., N–H⋯N/F) stabilizing enzyme-inhibitor complexes .

Conformational Analysis :

  • Overlay inhibitor-bound crystal structures with apo-enzyme forms to identify induced-fit binding pockets .

Q. Example :

  • The amide anion in nitazoxanide derivatives directly inhibits PFOR by mimicking the native substrate’s charge distribution .

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